![molecular formula C9H15ClO3 B13243639 2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane](/img/structure/B13243639.png)
2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[44]nonane is a spirocyclic compound characterized by its unique structure, which includes a spiro center connecting two rings
Méthodes De Préparation
The synthesis of 2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of aliphatic compounds and lactones. The process includes the condensation of two molecules of a lactone in the presence of a base, followed by the formation of a spiroketal structure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, often using reagents such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Formation of Spiroketals: The compound can form spiroketal structures through reactions with lactones.
Applications De Recherche Scientifique
2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology and Medicine: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane involves its interaction with molecular targets through its chloromethyl group. This group can form covalent bonds with nucleophiles, leading to various biochemical effects. The pathways involved depend on the specific application and the target molecules .
Comparaison Avec Des Composés Similaires
2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane can be compared to other spirocyclic compounds, such as:
2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane: Similar in structure but lacks the additional oxygen atom, which may affect its reactivity and applications.
5-Azoniaspiro[4.4]nonane:
These comparisons highlight the unique features of 2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4
Propriétés
Formule moléculaire |
C9H15ClO3 |
|---|---|
Poids moléculaire |
206.66 g/mol |
Nom IUPAC |
3-(chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane |
InChI |
InChI=1S/C9H15ClO3/c1-8(2)9(3-4-11-8)12-6-7(5-10)13-9/h7H,3-6H2,1-2H3 |
Clé InChI |
BFDBDCGWQSDVIO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2(CCO1)OCC(O2)CCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


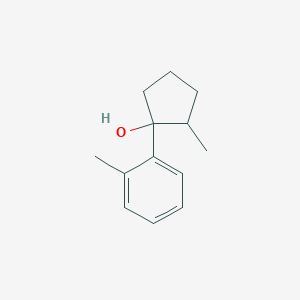
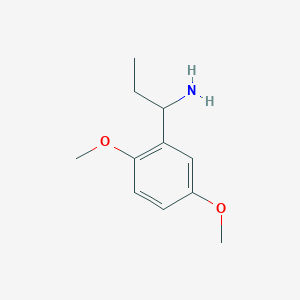
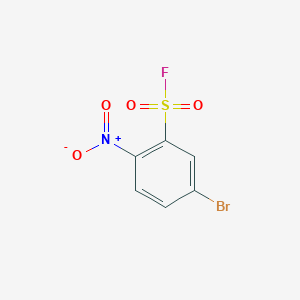
![tert-Butyl N-[4-(prop-2-enoyl)phenyl]carbamate](/img/structure/B13243573.png)
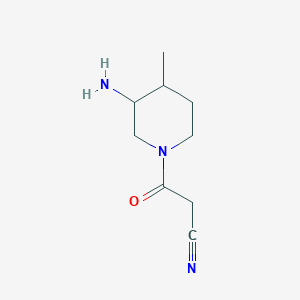
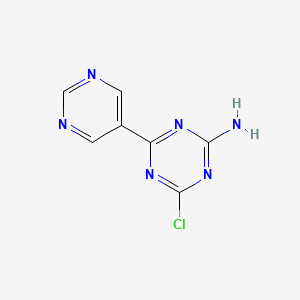


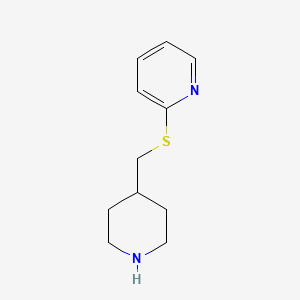
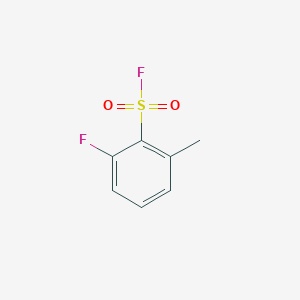
![6-Phenylspiro[2.5]octan-6-ol](/img/structure/B13243615.png)

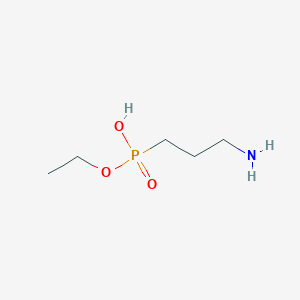
![Tert-butyl N-[4-(2-aminopropan-2-YL)phenyl]carbamate](/img/structure/B13243636.png)
